molecular formula C10H15ClN2 B12218550 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride

2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B12218550
M. Wt: 198.69 g/mol
InChI Key: JEJMJDSCENNHIF-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)ethanamine hydrochloride is a synthetic amine derivative featuring a partially saturated indole moiety. Its structure consists of a 2,3-dihydroindole (a bicyclic system with one aromatic and one non-aromatic ring) linked to an ethanamine group, which is protonated as a hydrochloride salt. The molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol . This compound is primarily used in research settings, particularly in medicinal chemistry for exploring serotonin receptor modulation or enzyme inhibition due to structural similarities to tryptamine derivatives. Limited data exist on its specific biological activities, but its analogs have demonstrated roles in targeting heat shock protein 90 (HSP90) and anti-parasitic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H

InChI Key

JEJMJDSCENNHIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCN.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

N-Alkylation of Indoline

The most direct method involves alkylating indoline with 2-chloroethylamine hydrochloride under basic conditions.

Procedure (Adapted from WO2017/85198)
  • Reagents : Indoline (1 equiv), 2-chloroethylamine hydrochloride (2 equiv), NaOH (7 equiv), tetrabutylammonium hydrogen sulfate (TBAS, 0.08 equiv).
  • Solvent : Toluene.
  • Conditions : Reflux (110°C) under nitrogen for 17 hours.
  • Workup : Filtration, solvent removal, and purification via flash chromatography (DCM/MeOH gradient).
  • Yield : 99% (free base); subsequent HCl treatment yields the hydrochloride salt.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the indoline nitrogen attacks the chloroethylamine. TBAS facilitates phase transfer, enhancing reactivity in the biphasic system.

Reduction of Nitroalkene Intermediates

Nitro groups serve as precursors to amines via reduction.

LiAlH4-Mediated Reduction (Der Pharma Chemica)
  • Starting Material : 3-((E)-2-Nitrovinyl)indoline.
  • Reagents : LiAlH4 (5 equiv) in THF.
  • Conditions : 85°C for 10 hours under nitrogen.
  • Workup : Quench with NaOH, extract with ethyl acetate, and purify via column chromatography.
  • Yield : 80–85% (free base).

Key Considerations :

  • Excess LiAlH4 ensures complete reduction of the nitro group to amine.
  • Side reactions include over-reduction of the indoline ring, mitigated by controlled stoichiometry.

Protecting Group Strategies

Optimization and Troubleshooting

Reaction Condition Optimization

Parameter Optimal Range Impact on Yield
Temperature 110–120°C (reflux) Maximizes SN2 kinetics
Base Concentration 7–10 equiv NaOH Prevents indoline decomposition
Catalyst Loading 5–8 mol% TBAS Enhances phase transfer

Common Side Reactions

  • Over-Alkylation : Addressed by using excess 2-chloroethylamine hydrochloride.
  • Indoline Ring Oxidation : Mitigated by inert atmosphere (N₂/Ar).
  • Salt Hydrolysis : Controlled by stoichiometric HCl addition during salt formation.

Characterization Data

Physicochemical Properties

  • Molecular Formula : C₁₀H₁₅ClN₂.
  • Molecular Weight : 198.69 g/mol.
  • Melting Point : 215–217°C (decomposes).
  • Solubility : Soluble in water, methanol; insoluble in ether.

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 7.15–6.85 (m, 4H, aromatic), 3.75 (t, J=6.5 Hz, 2H, NCH₂), 3.10 (t, J=6.5 Hz, 2H, CH₂NH₂), 2.95 (t, J=8.0 Hz, 2H, indoline CH₂), 2.70 (t, J=8.0 Hz, 2H, indoline CH₂).
  • MS (ESI+) : m/z 163.1 [M+H]+ (free base).

Industrial-Scale Considerations

  • Cost-Effective Reagents : 2-Chloroethylamine hydrochloride ($25/kg) vs. Boc-protected intermediates ($120/kg).
  • Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity.
  • Safety : LiAlH4 requires strict moisture control; alternatives like NaBH4/CuCl₂ offer safer reduction.

Emerging Methodologies

Palladium-Catalyzed Coupling (RSC)

  • Reagents : Pd(OAc)₂, norbornadiene, aziridine.
  • Conditions : 100°C, 12 hours.
  • Yield : 70–75%.
  • Advantage : Direct C–H functionalization avoids pre-functionalized substrates.

Chemical Reactions Analysis

Oxidation Reactions

The indole ring and ethylamine side chain undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Key Findings
Indole ring oxidationKMnO₄ (acidic) or CrO₃Oxindole derivativesOxidation occurs at the pyrrole ring, forming ketone or hydroxyl groups.
Ethylamine oxidationO₂ (catalytic Cu)Nitrile or carboxylic acid derivativesRequires elevated temperatures (80–120°C) for complete conversion.

Reduction Reactions

The ethylamine moiety and unsaturated bonds are susceptible to reduction:

Reaction Type Reagents/Conditions Products Key Findings
Amide reductionLiAlH₄ in THFPrimary amine derivativesYields exceed 85% with stoichiometric LiAlH₄.
Ring hydrogenationH₂/Pd-C (ethanol, 50°C)Tetrahydroindole derivativesPartial hydrogenation preserves aromaticity; full saturation requires prolonged reaction times.

Substitution Reactions

Electrophilic substitution and nucleophilic displacement are prominent:

Electrophilic Aromatic Substitution

Position Reagents Products Conditions
C5 of indoleBr₂ (FeBr₃ catalyst)5-Bromo-substituted indoleReaction proceeds at 0–25°C with >90% regioselectivity.
C7 of indoleHNO₃ (H₂SO₄)Nitroindole derivativesRequires fuming HNO₃ for efficient nitration.

Nucleophilic Displacement

Leaving Group Nucleophile Products Catalyst
ChlorideNH₃ (aq)Amine-functionalized derivativesDMF, 80°C, 12 h
TosylateNaN₃ (DMF)Azide intermediatesCuI accelerates reaction.

Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural diversity:

Reaction Type Catalyst System Partners Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃ Arylboronic acids70–92%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides65–88%

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in reversible acid-base equilibria:

Base Solvent Product pKa
NaOH (aq)Water/EtOH Free base (2-(2,3-dihydro-1H-indol-1-yl)ethanamine)8.9
PyridineDCMNeutral amine complexes

Biological Activity and Pharmacological Relevance

While focusing on chemical reactivity, its structural motifs correlate with bioactive properties:

  • Serotonin receptor modulation : The indole-ethylamine scaffold mimics tryptamine, enabling interactions with 5-HT receptors.

  • Enzyme inhibition : Derivatives inhibit monoamine oxidase (MAO) with IC₅₀ values <10 μM.

Stability and Degradation

Critical degradation pathways under stress conditions:

Condition Degradation Pathway Major Products
UV light (254 nm)N–C bond cleavageIndole + ethylamine fragments
Acidic hydrolysis (HCl)DeaminationIndole derivatives + NH₃

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. It is utilized to create more complex indole derivatives which are important in developing pharmaceuticals and agrochemicals.

ApplicationDescription
Building BlockUsed in synthesizing various substituted indole derivatives.
Reaction TypesUndergoes oxidation, reduction, and substitution reactions to form diverse products.

Biology

Research indicates that 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride exhibits significant biological activities:

  • Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The mechanism involves disrupting bacterial biofilm formation.
  • Anticancer Activity: The compound has shown potent antiproliferative effects against multiple cancer cell lines with GI50 values indicating strong activity. For instance, certain analogs have demonstrated GI50 values as low as 37 nM against various cancer types.
Biological ActivityMechanism
AntimicrobialDisruption of biofilm formation; affects persister cell formation.
AnticancerInduces cytotoxicity in cancer cell lines; modulation of cellular pathways.

Medicine

The therapeutic potential of this compound is under investigation for various conditions:

  • Neuropharmacological Effects: It interacts with serotonin receptors (5-HT2A), which may have implications for treating mood disorders and psychosis.
  • Potential Therapeutic Agent: Ongoing research aims to explore its efficacy in treating diseases like cancer and infections caused by resistant bacteria.

Case Study 1: Antimicrobial Efficacy

A recent study highlighted the antibacterial efficacy of this compound against biofilm-forming bacteria. The results indicated that this compound could serve as a novel antibacterial agent for chronic infections.

Case Study 2: Cytotoxicity Against Cancer Cells

Research indicated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The findings suggest that these compounds could be developed into effective cancer therapeutics.

Case Study 3: Neuropharmacological Investigations

Investigations into the interaction of this compound with serotonin receptors revealed its potential role in treating neuropsychiatric disorders, providing a promising avenue for further research.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-Based Ethanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Interactions Reference
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine hydrochloride C₁₀H₁₃ClN₂ 196.68 2,3-Dihydroindole (saturated ring) Limited data; hypothesized HSP90 binding
Tryptamine hydrochloride C₁₀H₁₃ClN₂ 196.68 Indol-3-yl Anti-plasmodial; HSP90 inhibition via GLU527 and TYR604 interactions
5-Methyltryptamine hydrochloride C₁₁H₁₅ClN₂ 210.70 5-Methylindol-3-yl Hallucinogenic; serotonin receptor agonist
6-Methoxytryptamine hydrochloride C₁₁H₁₅ClN₂O 226.70 6-Methoxyindol-3-yl Neuropharmacological research
2-(1-Benzylindol-3-yl)ethanamine hydrochloride C₁₇H₁₉ClN₂ 286.80 1-Benzylindol-3-yl Experimental kinase inhibitor
Dopamine hydrochloride C₈H₁₂ClNO₂ 189.64 3,4-Dihydroxyphenyl Neurotransmitter; adrenergic receptor activation

Structural and Functional Insights

Core Saturation Effects: The 2,3-dihydroindole moiety in the target compound reduces aromaticity compared to fully unsaturated indoles (e.g., tryptamine derivatives). This may alter binding to hydrophobic pockets in proteins like HSP90, where indole derivatives typically interact via π-stacking .

Substituent Influence: Tryptamine analogs (e.g., 5-methyl, 6-methoxy) exhibit substituent-dependent activities. For instance, 5-methyltryptamine acts as a hallucinogen via serotonin receptors, while 6-methoxy derivatives are studied for neuropharmacological effects . The 1-benzyl substitution in introduces steric bulk, likely redirecting activity toward kinase inhibition rather than neurotransmitter receptor binding.

Hydrogen Bonding and Binding :

  • Tryptamine derivatives bind HSP90 through hydrogen bonds between the indole NH and GLU527, as well as the nitro group (if present) and TYR604 . The target compound lacks a nitro group, but its secondary amine may form similar interactions.

Melting Points: 5-Methyltryptamine hydrochloride melts at 289–292°C , suggesting high crystallinity, while the target compound’s melting point remains uncharacterized.

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄N₂·HCl, with a molecular weight of approximately 198.7 g/mol. The compound features an indole structure, characterized by a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This structural configuration is crucial for its biological interactions and pharmacological properties.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with various neurotransmitter systems, particularly serotonin receptors. It is believed to influence serotonin pathways, which are integral to mood regulation and cognitive functions. This interaction suggests potential applications in treating mood disorders such as depression and anxiety.

Anti-inflammatory and Analgesic Activities

The compound has also shown promise in exhibiting anti-inflammatory and analgesic properties. Studies have indicated that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation and pain.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
NeuroprotectivePotential to protect neurons from damage; may influence neurodegenerative diseases.
AntioxidantExhibits antioxidant properties that mitigate oxidative stress in biological systems.
AntimicrobialDemonstrated activity against various pathogens; potential for use in antimicrobial therapies.
AnticancerPreliminary studies indicate antiproliferative effects against cancer cell lines.

Neuroprotective Effects

A study exploring the neuroprotective effects of indole derivatives found that this compound significantly reduced neuronal apoptosis in vitro. The mechanism was linked to the modulation of Bcl-2 family proteins and increased expression of p53, which plays a critical role in cell cycle regulation and apoptosis .

Antimicrobial Activity

In another investigation, the compound demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 75 to 150 µg/mL, indicating moderate efficacy compared to standard antimicrobial agents .

Anticancer Properties

Research assessing the anticancer potential revealed that the compound exhibited significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at concentrations lower than those for conventional chemotherapeutics like doxorubicin .

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